

The Dopamine Analogue CA140: A Multifaceted Modulator of Alzheimer's Disease Pathology

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Compound of Interest

Compound Name: CA140

Cat. No.: B1192431

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An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CA140, a novel non-self-polymerizing dopamine analogue, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its mechanism of action is multifaceted, primarily involving the modulation of neuroinflammation through the dopamine D1 receptor (DRD1) signaling pathway. Experimental evidence from in vitro and in vivo models, particularly the 5xFAD mouse model of AD, demonstrates that **CA140** can attenuate key pathological hallmarks of the disease, including amyloid-beta (A β) and tau pathologies, while also rescuing synaptic and cognitive functions. This technical guide provides a comprehensive overview of the core mechanisms of **CA140**, detailing its impact on signaling pathways, presenting available data, outlining experimental protocols, and visualizing its complex interactions.

Core Mechanism of Action: Modulation of Neuroinflammation via DRD1 Signaling

The central mechanism of **CA140** in the context of Alzheimer's disease revolves around its ability to modulate neuroinflammatory responses by interacting with the dopamine D1 receptor (DRD1). Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a

critical component of AD pathogenesis.[1] **CA140** has been shown to inhibit these neuroinflammatory responses.[1]

Impact on Microglia and Astrocytes

CA140 treatment has been demonstrated to reduce the activation of both microglia and astrocytes in the 5xFAD mouse model of AD.[1] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, **CA140** downregulates the expression of proinflammatory cytokines.[1] Furthermore, in primary microglial cells from 5xFAD mice, **CA140** promotes a shift from a disease-associated microglial (DAM) phenotype towards a more homeostatic state. This is evidenced by an increase in the mRNA levels of homeostatic markers, such as *cx3cr1* and *p2ry12*, and a decrease in markers associated with proliferative and lipid-accumulating microglia, like *gpnmb* and *cln3*.[2]

Similarly, **CA140** attenuates the reactivity of astrocytes. In primary astrocytes from 5xFAD mice, it suppresses the mRNA levels of markers associated with AD-reactive astrocytes, including *s100β* and *cxcl10*.[2] It also downregulates *c1qa*, a marker for the interaction between reactive astrocytes and disease-associated microglia.[2]

Direct Interaction with Amyloid-Beta

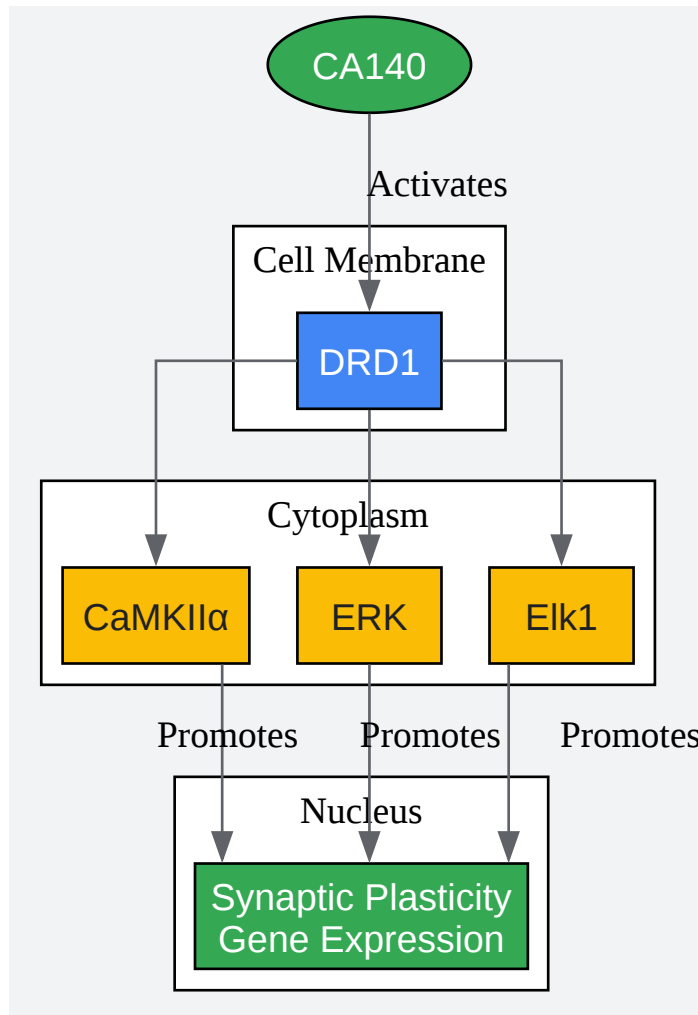
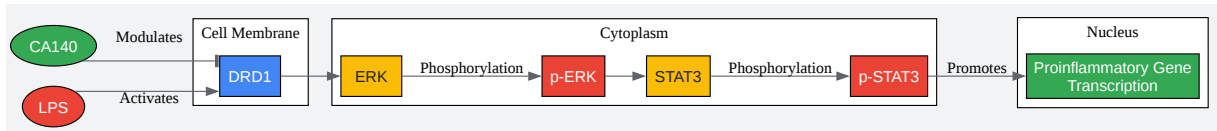
Beyond its effects on neuroinflammation, **CA140** has been found to directly bind to Aβ aggregates. This interaction can interfere with the fibrillation of Aβ and tau proteins, suggesting a direct role in mitigating the formation of amyloid plaques and neurofibrillary tangles.[2]

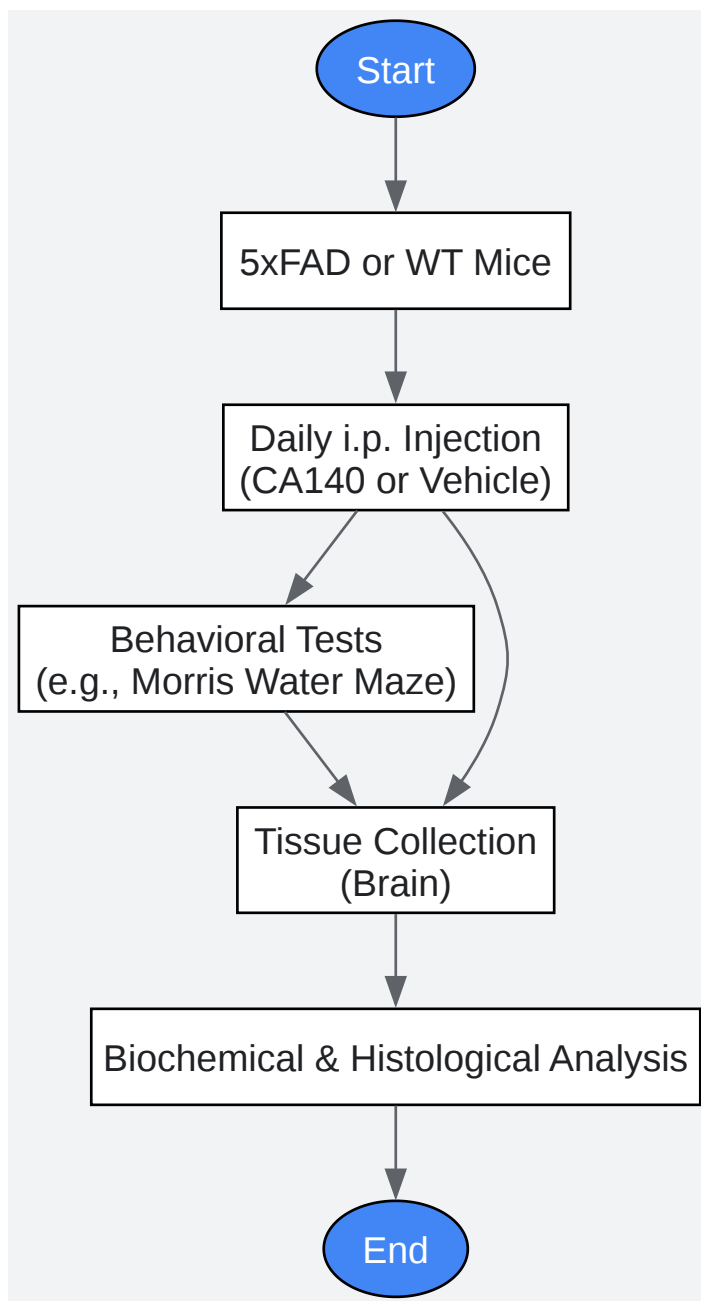
Key Signaling Pathways Modulated by CA140

CA140 exerts its effects through the modulation of several key intracellular signaling pathways, primarily downstream of the dopamine D1 receptor.

DRD1/ERK/STAT3 Pathway in Neuroinflammation

In the context of neuroinflammation, **CA140** inhibits the D1R/ERK/STAT3 signaling pathway.[1] Upon stimulation with inflammatory agents like LPS, the phosphorylation of Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) is increased, leading to a proinflammatory response. **CA140** has been shown to significantly downregulate this LPS-induced phosphorylation of both ERK and STAT3 in microglial cells.[1]





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References

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